![molecular formula C18H14N2O2S B12882020 1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-52-9](/img/structure/B12882020.png)
1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a benzene-1,2-diol group. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolo[2,3-b]pyridine intermediate.
Attachment of the Benzene-1,2-diol Group: This step involves the alkylation of the benzene-1,2-diol with a suitable alkylating agent, followed by deprotection if necessary.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolo[2,3-b]pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Various substituted thiophene and benzene derivatives.
科学的研究の応用
4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of 4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol
Uniqueness
4-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,2-diol is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties.
特性
CAS番号 |
858117-52-9 |
|---|---|
分子式 |
C18H14N2O2S |
分子量 |
322.4 g/mol |
IUPAC名 |
4-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H14N2O2S/c21-16-2-1-11(6-17(16)22)5-14-9-20-18-15(14)7-13(8-19-18)12-3-4-23-10-12/h1-4,6-10,21-22H,5H2,(H,19,20) |
InChIキー |
HSWMLRUWTSLTJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CNC3=C2C=C(C=N3)C4=CSC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


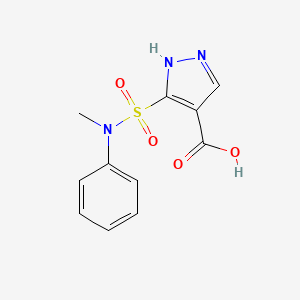
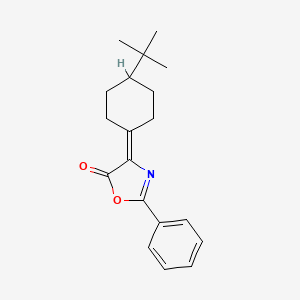

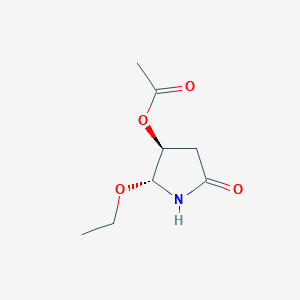
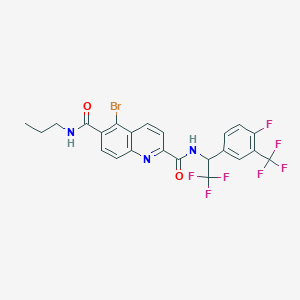

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
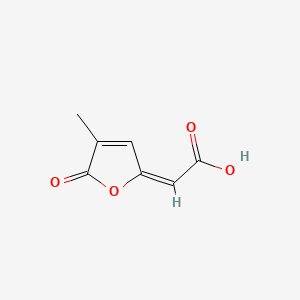

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

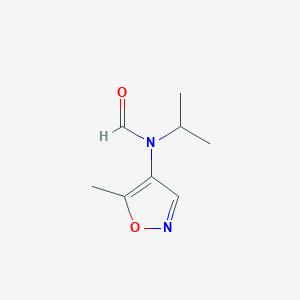

![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
